Antimalarial agent 14

Description

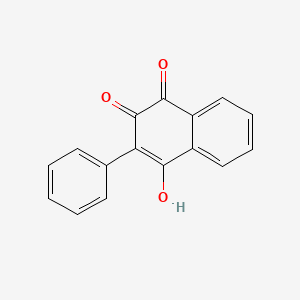

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-phenylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUADBGJIXWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921586 | |

| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150-59-0 | |

| Record name | NSC102533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vitro Activity of Antimalarial Agent X (formerly "Agent 14")

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the novel antimalarial candidate, Agent X. The data and protocols presented herein are compiled from preliminary studies to facilitate further research and development of this promising compound.

Quantitative In Vitro Efficacy and Cytotoxicity

The in vitro activity of Antimalarial Agent X was evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Cytotoxicity was assessed against a standard mammalian cell line to determine the selectivity index.

Table 1: In Vitro Antiplasmodial Activity of Agent X against P. falciparum Strains

| P. falciparum Strain | Type | IC₅₀ (nM)[1] |

| 3D7 | Chloroquine-Sensitive | 15.2 ± 2.1 |

| K1 | Chloroquine-Resistant | 28.5 ± 3.4 |

| Dd2 | Chloroquine-Resistant | 35.1 ± 4.0 |

Table 2: In Vitro Cytotoxicity of Agent X against Mammalian Cells

| Cell Line | Type | CC₅₀ (µM)[2] | Selectivity Index (SI)¹ |

| HepG2 | Human Hepatoma | 45.3 ± 5.2 | >1500 |

| VERO | Monkey Kidney | > 50 | >1750 |

¹Selectivity Index (SI) = CC₅₀ (HepG2) / IC₅₀ (P. falciparum K1)

Experimental Protocols

The following protocols detail the methodologies used to ascertain the in vitro activity and cytotoxicity of Antimalarial Agent X.

2.1. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

-

Parasite Culture: P. falciparum strains (3D7, K1, and Dd2) were maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.[3] Cultures were incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Procedure:

-

Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) were seeded into 96-well plates.

-

Antimalarial Agent X was serially diluted and added to the wells. Chloroquine and artesunate (B1665782) were used as positive controls, and wells with no compound served as negative controls.

-

Plates were incubated for 72 hours under the standard culture conditions.

-

After incubation, the plates were frozen at -80°C.

-

For analysis, plates were thawed and 100 µL of SYBR Green I lysis buffer was added to each well.

-

Plates were incubated in the dark for 1 hour at room temperature.

-

Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

-

Data Analysis: The fluorescence intensity values were plotted against the log of the drug concentration, and the IC₅₀ values were calculated using a nonlinear regression model.

2.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line.

-

Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.[2]

-

Assay Procedure:

-

HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Antimalarial Agent X was serially diluted and added to the wells. Doxorubicin was used as a positive control.

-

Plates were incubated for 48 hours.

-

Following incubation, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for another 4 hours.

-

The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The CC₅₀ values were determined by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for the in vitro screening of Antimalarial Agent X.

3.2. Proposed Signaling Pathway Inhibition

Preliminary mechanism of action studies suggest that Antimalarial Agent X may interfere with the parasite's hemoglobin degradation pathway, a critical process for its survival within the host erythrocyte.

References

In Vivo Efficacy of Antimalarial Agent "Candidate Compound 19" in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of the novel antimalarial agent, "Candidate Compound 19," in murine models. The document outlines the experimental protocols used to assess its activity, presents key quantitative data in a structured format, and visualizes the experimental workflow for clarity. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical evaluation of this promising antimalarial candidate.

Quantitative Efficacy Data

The in vivo antimalarial activity of "Candidate Compound 19" was primarily evaluated using the Peters' 4-Day Suppressive Test against Plasmodium berghei in Swiss albino mice. This standard screening model assesses the ability of a compound to inhibit parasite growth during the early stages of infection.[1] The results are summarized below, with chloroquine (B1663885) serving as the positive control.

| Treatment Group | Dose (mg/kg/day, i.p.) | Mean Parasitemia (%) on Day 4 | Percent Suppression (%) |

| Negative Control (Vehicle) | - | 15.8 ± 2.1 | 0 |

| Candidate Compound 19 | 10 | 8.2 ± 1.5 | 48.1 |

| 25 | 3.1 ± 0.9 | 80.4 | |

| 50 | 0.9 ± 0.4 | 94.3 | |

| Chloroquine Phosphate (B84403) | 10 | 0.2 ± 0.1 | 98.7[1] |

Data are presented as mean ± standard deviation.

In addition to the suppressive test, a preliminary acute oral toxicity study was conducted to assess the safety profile of "Candidate Compound 19." No signs of toxicity or mortality were observed at a dose of 2000 mg/kg, and no significant changes in body weight or gross abnormalities in major organs were noted over a 14-day observation period.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo evaluation of "Candidate Compound 19."

Peters' 4-Day Suppressive Test

This test is a standard primary in vivo screening model to assess the schizonticidal activity of a compound against a newly initiated malaria infection.[1]

-

Animals: Female Swiss albino mice, 6-8 weeks old, weighing 20-25g, were used for the study.[1]

-

Parasite: A chloroquine-sensitive strain of Plasmodium berghei (ANKA or NK65) was utilized for infection.[1]

-

Infection: Mice were inoculated intraperitoneally (IP) with infected blood containing approximately 1 x 10^7 parasitized erythrocytes.[1][2]

-

Drug Administration: "Candidate Compound 19" was administered intraperitoneally (IP) once daily for four consecutive days, starting on the day of infection.[1] Chloroquine phosphate (10 mg/kg) was used as a positive control.[1]

-

Efficacy Assessment: On the fifth day, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells was determined by microscopic examination. The percent suppression of parasitemia was calculated relative to the untreated control group.

Acute Oral Toxicity Study

This study provides a preliminary assessment of the safety profile of the test compound.[1]

-

Animals: Healthy, non-infected mice were used for this study.

-

Procedure: A single high dose of "Candidate Compound 19" (e.g., 2000 mg/kg) was administered orally to a group of mice that had been fasted overnight.[1]

-

Observation: The animals were closely monitored for any signs of toxicity, morbidity, and mortality for the first 4 hours and then daily for 14 days.[1] Body weight was recorded periodically.

-

Endpoint: If no mortality was observed in 3-5 animals, the LD50 was considered to be greater than 2000 mg/kg.[1] At the end of the observation period, a gross necropsy was performed to examine for any visible abnormalities in major organs.[1]

Visualized Experimental Workflow and Potential Mechanism of Action

To provide a clear visual representation of the experimental processes and the potential mechanism of action, the following diagrams have been generated using the DOT language.

Caption: Workflow for the in vivo efficacy testing of "Candidate Compound 19".

While the specific molecular target of "Candidate Compound 19" has not been detailed, many antimalarial drugs, particularly those belonging to the quinoline (B57606) family, are known to interfere with the parasite's detoxification of heme.[3][4] The parasite digests hemoglobin within its digestive vacuole, releasing toxic heme. This heme is then biocrystallized into inert hemozoin.[3][4] A common mechanism of action for antimalarials is the inhibition of this hemozoin formation, leading to an accumulation of toxic heme and subsequent parasite death.[3][4][5]

Caption: Putative mechanism of action for an antimalarial agent targeting hemozoin formation.

References

- 1. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]

- 2. mmv.org [mmv.org]

- 3. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the potent in vitro and in vivo antimalarial activities of ionophore compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 10-Aminoartemisinin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum parasites. Artemisinin (B1665778) and its derivatives are the cornerstone of modern antimalarial chemotherapy, valued for their rapid parasite clearance. However, the development of artemisinin resistance necessitates the exploration of novel analogues with improved efficacy and pharmacokinetic profiles. This technical guide focuses on the structure-activity relationship (SAR) of a promising class of artemisinin analogues: the 10-aminoartemisinin derivatives. These compounds, where the C-10 oxygen-linked substituent of traditional derivatives like dihydroartemisinin (B1670584) (DHA) is replaced by a nitrogen atom, have demonstrated potent antimalarial activity, including against artemisinin-resistant parasite strains.[1][2] This guide will provide an in-depth analysis of their SAR, detailed experimental protocols, and a summary of their proposed mechanism of action.

Data Presentation: In Vitro Antimalarial Activity

The antimalarial potency of 10-aminoartemisinin derivatives is typically evaluated in vitro against various strains of P. falciparum, including both chloroquine-sensitive (e.g., NF54, 3D7) and chloroquine-resistant (e.g., Dd2, K1, W2) lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their activity. The following tables summarize the IC50 values for a selection of 10-aminoartemisinin derivatives, highlighting the impact of different substituents at the C-10 position.

Table 1: In Vitro Activity of 10-Aminoartemisinin Derivatives Against Asexual Blood Stage P. falciparum

| Compound | Substituent at C-10 | P. falciparum Strain | IC50 (nM) | Reference |

| DHA (control) | -OH | NF54 | 4.8 | [3] |

| Artemiside | Piperazinyl | NF54 | 1.5 | [3] |

| Artemisone | NF54 | 42.4 | [3] | |

| 13 | Butanesulfonamide | NF54 | 3.5 | [3] |

| 14 | Long-chain alkane sulfonamide | NF54 | >50-100 | [3] |

| 15 | Aryl sulfonamide | NF54 | 3.2 | [3] |

| 18 | Aryl sulfonamide | NF54 | 15.0 | [3] |

| 23 | p-Trifluoromethylaryl urea (B33335) | NF54 | ~1-2 | [3] |

| 24 | Aryl urea | NF54 | ~1-2 | [3] |

| 28 | p-Fluorophenyl amide | NF54 | ~1-2 | [3] |

| DHA (control) | -OH | Dd2 | 5.3 | [3] |

| Artemiside | Piperazinyl | Dd2 | 2.1 | [3] |

| Artemisone | Dd2 | 2.0 | [3] | |

| 13 | Butanesulfonamide | Dd2 | 3.5 | [3] |

| 15 | Aryl sulfonamide | Dd2 | 5.0 | [3] |

| 23 | p-Trifluoromethylaryl urea | Dd2 | 1.8 | [3] |

| 28 | p-Fluorophenyl amide | Dd2 | 1.1 | [3] |

Table 2: In Vitro Activity of 10-Aminoartemisinin Derivatives Against Gametocyte Stages of P. falciparum

| Compound | P. falciparum Stage | IC50 (nM) | Reference |

| DHA (control) | Early Gametocytes | >1000 | [3] |

| DHA (control) | Late Gametocytes | >1000 | [3] |

| Artemiside | Early Gametocytes | 4.7 | [3] |

| Artemiside | Late Gametocytes | 1.5 | [3] |

| Artemisone | Early Gametocytes | 1.9 | [3] |

| Artemisone | Late Gametocytes | 42.4 | [3] |

| 13 | Early Gametocytes | 10.0 | [3] |

| 13 | Late Gametocytes | 0.7 | [3] |

| 15 | Early Gametocytes | 8.0 | [3] |

| 15 | Late Gametocytes | 0.7 | [3] |

| 28 | Early Gametocytes | 22.0 | [3] |

| 28 | Late Gametocytes | 0.4 | [3] |

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveal several key SAR trends for 10-aminoartemisinin derivatives:

-

General Potency : The majority of 10-aminoartemisinin derivatives exhibit potent antimalarial activity in the low nanomolar range, often surpassing the activity of the parent compound, dihydroartemisinin (DHA).[3]

-

Aryl Ureas and Amides : Derivatives featuring aryl urea and p-fluorophenyl amide substituents at the C-10 position consistently demonstrate the highest potency against asexual P. falciparum strains.[3]

-

Sulfonamides : While many sulfonamide derivatives are highly active, their potency can be influenced by the nature of the substituent. For instance, certain aryl sulfonamides show excellent activity, whereas some long-chain alkane sulfonamides are considerably less active.[3]

-

Gametocytocidal Activity : A significant advantage of 10-aminoartemisinin derivatives is their potent activity against both early and late-stage gametocytes, which are the sexual stages of the parasite responsible for transmission.[3] This suggests their potential as transmission-blocking agents.

-

Resistance Profile : Importantly, many of these novel compounds do not show cross-resistance with existing antimalarials and retain their activity against artemisinin-resistant parasite strains.[3]

Experimental Protocols

The evaluation of antimalarial activity for these derivatives relies on standardized in vitro and in vivo assays.

In Vitro Antimalarial Assays

1. SYBR Green I-Based Fluorescence Assay

This assay is a widely used, simple, and cost-effective method for determining parasite viability by measuring DNA content.[4][5]

-

Principle : SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In a culture of parasitized red blood cells, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.[6]

-

Protocol Outline :

-

Compound Plating : Prepare serial dilutions of the test compounds in a 96-well plate.

-

Parasite Culture : Add synchronized ring-stage P. falciparum culture to the wells.

-

Incubation : Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Lysis and Staining : Add a lysis buffer containing SYBR Green I to each well.

-

Fluorescence Reading : Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[4]

-

Data Analysis : Calculate the IC50 values by plotting the fluorescence intensity against the compound concentration.

-

2. Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of a parasite-specific enzyme.[1][7]

-

Principle : The pLDH enzyme is released upon lysis of the parasites. Its activity is measured by the conversion of a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. The color intensity is proportional to the number of viable parasites.[1]

-

Protocol Outline :

-

Compound Plating and Parasite Incubation : Same as the SYBR Green I assay.

-

Lysis : Lyse the cells to release the pLDH enzyme.

-

Reagent Addition : Add a reagent mixture containing the necessary substrates for the pLDH reaction.

-

Signal Development : Incubate at room temperature to allow for color development.

-

Absorbance Reading : Measure the absorbance at ~650 nm using a microplate reader.[1]

-

Data Analysis : Determine the IC50 values from the absorbance data.

-

In Vivo Antimalarial Assay

Peter's 4-Day Suppressive Test

This is a standard in vivo model to assess the efficacy of antimalarial compounds in mice.[8][9]

-

Principle : The assay measures the ability of a test compound to suppress the growth of Plasmodium berghei in infected mice over a four-day treatment period.

-

Protocol Outline :

-

Infection : Infect mice intraperitoneally with P. berghei-infected red blood cells.[9]

-

Treatment : Administer the test compound to groups of mice orally or subcutaneously once daily for four consecutive days, starting a few hours after infection. Include a negative control (vehicle) and a positive control (e.g., chloroquine) group.[8]

-

Parasitemia Monitoring : On day 5, prepare Giemsa-stained thin blood smears from each mouse and determine the percentage of parasitized red blood cells by microscopy.[8]

-

Data Analysis : Calculate the percentage of parasite growth suppression for each treatment group compared to the negative control group.

-

Visualizations

Experimental Workflow for Antimalarial Drug Screening

Experimental Workflow for Screening 10-Aminoartemisinin Derivatives.

Proposed Mechanism of Action

The antimalarial activity of artemisinin and its derivatives is intrinsically linked to the endoperoxide bridge within their structure.

Proposed Mechanism of Action for 10-Aminoartemisinin Derivatives.

The prevailing hypothesis for the mechanism of action is as follows:

-

Activation : Inside the parasite's food vacuole, the endoperoxide bridge of the artemisinin derivative is cleaved by ferrous iron (Fe(II)), which is released during the digestion of host hemoglobin.[10]

-

Radical Formation : This cleavage generates highly reactive carbon-centered free radicals.[10]

-

Target Alkylation : These radicals then alkylate and damage essential parasite proteins. One proposed target is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6), which is crucial for maintaining calcium homeostasis in the parasite.[11]

-

Parasite Killing : The widespread, non-specific damage to vital biomolecules ultimately leads to parasite death.

Conclusion

The 10-aminoartemisinin derivatives represent a highly promising class of antimalarial agents. Their potent activity against both asexual and sexual stages of P. falciparum, including drug-resistant strains, underscores their potential to be developed into new artemisinin combination therapies. The favorable structure-activity relationships, particularly with aryl urea and amide substitutions at the C-10 position, provide a clear path for further optimization. The detailed experimental protocols and understanding of their mechanism of action outlined in this guide are intended to facilitate the ongoing research and development efforts aimed at combating malaria.

References

- 1. benchchem.com [benchchem.com]

- 2. mmv.org [mmv.org]

- 3. Frontiers | Optimal 10-Aminoartemisinins With Potent Transmission-Blocking Capabilities for New Artemisinin Combination Therapies–Activities Against Blood Stage P. falciparum Including PfKI3 C580Y Mutants and Liver Stage P. berghei Parasites [frontiersin.org]

- 4. iddo.org [iddo.org]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Identification and Validation of Novel Antimalarial Drug Targets

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel modes of action.[1][2][3] High-throughput screening of large chemical libraries has identified numerous compounds with potent anti-parasitic activity, yet their molecular targets often remain unknown.[2][4] This guide provides a comprehensive overview of the experimental and computational workflows employed to identify and validate the molecular target of a novel antimalarial compound, herein referred to as "Agent 14." This document is intended for researchers and drug development professionals in the field of malaria chemotherapy.

Initial Characterization and Hypothesis Generation

The first step in target identification for a hit compound from a phenotypic screen is to characterize its anti-parasitic activity and generate initial hypotheses about its mode of action.

In Vitro Parasite Viability Assays

The potency of Agent 14 against the asexual blood stages of P. falciparum is determined using standardized in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: In Vitro Activity of Agent 14 against P. falciparum

| Parasite Strain | IC50 (nM) | Assay Method |

| 3D7 (drug-sensitive) | 15.2 ± 2.1 | SYBR Green I-based fluorescence assay |

| Dd2 (chloroquine-resistant) | 18.5 ± 3.4 | SYBR Green I-based fluorescence assay |

| K1 (multidrug-resistant) | 16.8 ± 2.9 | [3H]-hypoxanthine incorporation assay |

Stage-Specific Activity and Morphological Analysis

Determining the parasite life cycle stage at which Agent 14 acts can provide clues to its target.[3] Synchronized parasite cultures are treated with the compound at different developmental stages (ring, trophozoite, schizont), and the effects on parasite morphology and progression are observed via Giemsa-stained blood smears.[3]

Table 2: Stage-Specific Inhibitory Effects of Agent 14

| Treatment Stage | Endpoint | Observation |

| Ring | 48h parasite viability | Arrested development at the trophozoite stage |

| Trophozoite | 48h parasite viability | Abnormal "stumpy" morphology, failure to progress to schizonts |

| Schizont | Merozoite egress | No inhibition of egress |

These findings suggest that Agent 14's target is likely essential during the trophozoite stage of parasite development.

Target Deconvolution Strategies

Several orthogonal approaches can be employed to identify the molecular target of Agent 14.

In Vitro Evolution and Whole-Genome Sequencing (WGS)

This is a powerful method for identifying drug targets by selecting for resistant parasites and identifying the mutations responsible for the resistance phenotype.[1]

-

Continuous Drug Pressure: P. falciparum 3D7 parasites are cultured in the presence of a sub-lethal concentration of Agent 14 (e.g., 2x IC50).

-

Stepwise Concentration Increase: As parasites adapt and resume normal growth, the concentration of Agent 14 is gradually increased.

-

Isolation of Resistant Clones: Once parasites can grow at a concentration significantly higher than the initial IC50 (e.g., >10x), individual resistant parasites are isolated by limiting dilution.

-

Phenotypic Confirmation: The IC50 of Agent 14 against the resistant clones is determined to confirm the resistance phenotype.

-

Whole-Genome Sequencing: Genomic DNA is extracted from the resistant clones and the parental 3D7 strain. WGS is performed to identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are unique to the resistant parasites.

Caption: Workflow for identifying a drug target via in vitro evolution and WGS.

A common outcome of this process is the identification of non-synonymous SNPs in a single gene that are consistently found in independently selected resistant lines. For instance, a mutation in a gene encoding a protein kinase or a transporter could be identified.

Affinity-Based Methods

Chemical proteomics can be used to directly identify the binding partners of Agent 14.

-

Probe Synthesis: Agent 14 is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) without abolishing its antimalarial activity.

-

Lysate Preparation: Asexual stage P. falciparum parasites are lysed to produce a soluble protein extract.

-

Affinity Pull-down: The biotinylated Agent 14 probe is immobilized on streptavidin-coated beads and incubated with the parasite lysate.

-

Washing and Elution: The beads are washed to remove non-specific binders, and specifically bound proteins are eluted.

-

Protein Identification: The eluted proteins are identified by mass spectrometry (LC-MS/MS).

Proteins that are consistently pulled down by the active probe but not by an inactive analog or beads alone are considered potential targets.

Target Validation

Once a candidate target is identified, its role in the mechanism of action of Agent 14 must be validated.

Genetic Validation

Genetic manipulation of the candidate target gene in P. falciparum can confirm its essentiality and its interaction with the compound.

-

Genetic Modification: The endogenous locus of the candidate target gene is modified using CRISPR-Cas9 to introduce an aptamer sequence in the 3' UTR and a tag (e.g., HA or GFP). This allows for the regulation of protein expression by anhydrotetracycline (B590944) (aTc).

-

Expression Regulation: In the absence of aTc, translation of the target protein is repressed. In the presence of aTc, the protein is expressed at normal levels.

-

Phenotypic Analysis: The growth of the modified parasite line is monitored in the presence and absence of aTc to confirm the essentiality of the target gene for parasite survival.

-

IC50 Shift Assay: The IC50 of Agent 14 is determined for the modified parasite line in the presence (high target expression) and absence (low target expression) of aTc. A significant shift in IC50 upon altered target expression levels provides strong evidence that the compound acts through this target.

Table 3: Hypothetical IC50 Shift Data for Agent 14

| Parasite Line | Target Expression Level | IC50 of Agent 14 (nM) | Fold Shift |

| Candidate Gene-KD | High (+aTc) | 16.5 ± 2.8 | - |

| Candidate Gene-KD | Low (-aTc) | 320.7 ± 25.1 | 19.4x |

An increase in IC50 when the target protein level is reduced is a strong indicator of a direct interaction.

Biochemical Validation

If the target is an enzyme, its inhibition by Agent 14 can be confirmed using in vitro biochemical assays.

-

Protein Expression and Purification: The candidate target protein from P. falciparum is expressed recombinantly (e.g., in E. coli or an insect cell system) and purified.

-

Enzyme Activity Assay: A biochemical assay is developed to measure the enzymatic activity of the purified protein. This could be, for example, a kinase assay measuring the transfer of 32P-ATP to a substrate.

-

Inhibition Studies: The activity of the enzyme is measured in the presence of varying concentrations of Agent 14 to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 4: Hypothetical Biochemical Inhibition Data for Agent 14

| Target Enzyme | Substrate | IC50 (nM) | Ki (nM) |

| Recombinant PfTargetKinase | Myelin Basic Protein | 45.3 ± 5.9 | 22.1 |

Signaling Pathway Context

Understanding the biological pathway in which the target functions is crucial for predicting potential downstream effects and mechanisms of resistance. For example, if the validated target of Agent 14 is a protein kinase, it could be part of a critical signaling cascade.

Illustrative Signaling Pathway: A Putative Kinase Cascade

Many cellular processes in P. falciparum, such as red blood cell invasion and egress, are regulated by signaling pathways involving cyclic nucleotides and protein kinases.[5] For instance, cAMP-dependent protein kinase A (PKA) is a key regulator.[5] If Agent 14 were found to target a component of this pathway, its mechanism could be contextualized as follows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Target identification and validation of novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]

Physicochemical Properties of the Novel Antimalarial Agent Cyclen Bisquinoline (CNBQ)

A Technical Whitepaper for Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of the novel antimalarial drug lead, 4,10-bis(7-chloroquinoline)-1,4,7,10-tetraazacyclododecane, referred to as Cyclen Bisquinoline (CNBQ). The data and experimental protocols herein are essential for researchers, scientists, and drug development professionals engaged in the advancement of new antimalarial therapies.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. CNBQ, a cyclen-based bisquinoline, has demonstrated promising antimalarial activity. A thorough understanding of its physicochemical properties is critical for its progression through the drug development pipeline, influencing formulation, pharmacokinetics, and bioavailability. This guide summarizes the key physicochemical data for both the free base (FB) and hydrochloride salt forms of CNBQ.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of CNBQ and its hydrochloride salt.

Table 1: General Physicochemical Properties

| Property | CNBQ (Free Base) | CNBQ (Hydrochloride Salt) |

| Appearance | White polymorphic crystalline powder | Off-white amorphous powder |

| LogP | 5.14 | Not Applicable |

| pKa Values | 5.9, 6.6, 8.7 | Not Applicable |

Table 2: Thermal Analysis Data (DSC)

| Form | Thermal Event | Temperature (°C) |

| CNBQ (Free Base) | Polymorph 1 Melting Point | 166 |

| Polymorph 2 Melting Point | 178 | |

| Polymorph 3 Melting Point | 195 | |

| Polymorph 4 Melting Point | 234 | |

| CNBQ (Hydrochloride Salt) | Broad Endotherm | 260 |

| Onset of Degradation | > 270 |

Table 3: Aqueous Solubility

| Medium | CNBQ (Free Base) Solubility | CNBQ (Hydrochloride Salt) Solubility | Fold Increase |

| Water | Low | Significantly Higher | ~370 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal behavior of CNBQ free base and its hydrochloride salt.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A sample of the compound (3-5 mg) is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is monitored as a function of temperature.

-

Endothermic and exothermic events, such as melting and degradation, are recorded. For the CNBQ hydrochloride salt, a broad endotherm was observed, and degradation began above 270°C.[1] The free base showed at least four different crystalline polymorphs with melting points at 166°C, 178°C, 195°C, and 234°C.[1][2]

-

Equilibrium Solubility Determination

-

Objective: To determine the aqueous solubility of CNBQ free base and its hydrochloride salt.

-

Methodology:

-

An excess amount of the compound is added to a known volume of purified water in a sealed vial.

-

The vials are shaken at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

-

The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).[1][2] The formation of the salt improved its water solubility by approximately 370-fold.[1][2]

-

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

-

Objective: To quantify the concentration of CNBQ in solution for solubility and stability studies.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Typical Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined from the UV spectrum of CNBQ.

-

Injection Volume: 20 µL.

-

-

Methodology:

-

A standard curve is generated by injecting known concentrations of CNBQ to establish the relationship between peak area and concentration.

-

Filtered samples from the solubility or stability studies are injected into the HPLC system.

-

The peak area of CNBQ is measured, and the concentration is calculated using the standard curve.

-

Visualizations

The following diagrams illustrate key experimental workflows.

References

In-depth Technical Guide: Early-Stage ADME Properties of Antimalarial Agent 14

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of novel drug candidates is paramount in the early stages of drug discovery and development. These properties are critical determinants of a compound's ultimate success as a therapeutic agent, influencing its efficacy, safety, and dosing regimen. This technical guide provides a detailed overview of the early-stage ADME profile of Antimalarial Agent 14, a promising compound in the fight against malaria.

Executive Summary

Antimalarial Agent 14 has emerged from high-throughput screening campaigns as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Early-stage in vitro ADME studies have been conducted to assess its drug-like properties and to guide further optimization efforts. This document summarizes the available data on the solubility, permeability, metabolic stability, and plasma protein binding of Antimalarial Agent 14, and provides detailed experimental protocols for the assays performed.

Data Presentation: Summary of In Vitro ADME Properties

The following table provides a consolidated view of the key early-stage ADME parameters for Antimalarial Agent 14.

| ADME Parameter | Assay | Result | Interpretation |

| Solubility | Kinetic Solubility | 75 µM | Moderate solubility |

| Permeability | PAMPA | 5.2 x 10⁻⁶ cm/s | Moderate permeability |

| Metabolic Stability | Human Liver Microsomes (HLM) | t½ = 45 min | Moderate stability |

| Plasma Protein Binding | Human Plasma | 92% | High binding |

Experimental Protocols

Detailed methodologies for the key in vitro ADME experiments are provided below to ensure reproducibility and to offer a clear understanding of the data generation process.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of Antimalarial Agent 14 in a phosphate-buffered saline (PBS) solution at a physiological pH.

Methodology:

-

A 10 mM stock solution of Antimalarial Agent 14 is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).

-

The stock solution is serially diluted in DMSO to create a concentration range.

-

An aliquot of each dilution is added to PBS (pH 7.4) to a final DMSO concentration of 1%.

-

The solutions are shaken for 2 hours at room temperature.

-

Following incubation, the samples are filtered to remove any precipitated compound.

-

The concentration of the solubilized compound in the filtrate is determined by liquid chromatography-mass spectrometry (LC-MS/MS) against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of Antimalarial Agent 14 across an artificial lipid membrane, simulating the gastrointestinal tract barrier.

Methodology:

-

A donor plate is prepared with a solution of Antimalarial Agent 14 (10 µM) in PBS (pH 7.4).

-

An acceptor plate is filled with PBS (pH 7.4).

-

A filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) is placed on top of the donor plate.

-

The acceptor plate is then placed on top of the filter plate, creating a "sandwich".

-

The assembly is incubated for 4-16 hours at room temperature.

-

After incubation, the concentrations of Antimalarial Agent 14 in the donor, acceptor, and filter plates are measured by LC-MS/MS.

-

The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To evaluate the in vitro metabolic stability of Antimalarial Agent 14 upon incubation with human liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Methodology:

-

Antimalarial Agent 14 (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

The reaction is initiated by the addition of a NADPH-regenerating system.

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction is quenched by the addition of ice-cold acetonitrile (B52724) containing an internal standard.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Antimalarial Agent 14.

-

The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percentage of the parent compound remaining versus time.

Plasma Protein Binding Assay

Objective: To determine the extent to which Antimalarial Agent 14 binds to proteins in human plasma, which can significantly impact its distribution and availability to exert its pharmacological effect.

Methodology:

-

Antimalarial Agent 14 is added to human plasma at a final concentration of 1 µM.

-

The plasma sample is placed in a rapid equilibrium dialysis (RED) device, which contains a semi-permeable membrane separating the plasma sample from a buffer compartment.

-

The device is incubated at 37°C for 4-6 hours to allow for equilibrium to be reached.

-

At the end of the incubation, samples are taken from both the plasma and buffer compartments.

-

The concentration of Antimalarial Agent 14 in each compartment is determined by LC-MS/MS.

-

The percentage of plasma protein binding is calculated as: % Bound = ((Concentration_plasma - Concentration_buffer) / Concentration_plasma) * 100

Visualizations

To further illustrate the experimental processes and logical flows, the following diagrams have been generated using the DOT language.

Novel Scaffolds for Antimalarial Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimalarial agents to combat the growing threat of drug resistance necessitates the exploration of new chemical scaffolds. This technical guide provides an in-depth overview of promising new scaffolds, their biological activities, the experimental protocols used for their evaluation, and the key pathways they target.

Promising Antimalarial Scaffolds: A Quantitative Overview

A diverse range of heterocyclic compounds has emerged from drug discovery efforts, demonstrating potent activity against Plasmodium falciparum, the deadliest malaria parasite. The following tables summarize the in vitro activity (IC50), cytotoxicity (CC50), and selectivity index (SI) of representative compounds from various novel scaffold classes. The selectivity index (SI = CC50 / IC50) is a critical parameter for identifying compounds with a favorable therapeutic window.

| Scaffold Class | Compound Example | P. falciparum Strain | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| Quinoline Derivatives | 4-Aminoquinoline-isatin conjugate | W2 (CQ-resistant) | 0.0118 | - | - | - | [1] |

| 6-Chloro-2-arylvinylquinoline | Dd2 (CQ-resistant) | <0.1 | - | >200 (Selectivity Profile) | >2000 | [2] | |

| Pyrrolones | TDR32750 (8a) | K1 | ~0.009 | L6 | >18 | >2000 | [3] |

| 1,2,5-Oxadiazoles | N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | NF54 (CQ-sensitive) | 0.034 | L-6 | 51.87 | 1526 | [4] |

| Imidazolopiperazines | KAF156 | - | - | - | - | - | [5] |

| Fluorinated Scaffolds | 2-(trifluoromethyl)[6][7][8]triazolo[1,5-a]pyrimidine derivative | PfW2 (CQ-resistant) | <1 | - | - | - | [9] |

| 1,3,5-Tris-substituted Benzenes | 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (CQ-resistant) | 0.07 | HepG2 | 62.11 | 887.29 | [8] |

| 3D7 | 0.06 | HepG2 | 62.11 | 1035.17 | [8] | ||

| Isocyanoterpenes | MED6-189 | Drug-sensitive & resistant strains | - | - | - | - | [10] |

Key Experimental Protocols

The discovery and development of novel antimalarial scaffolds rely on a cascade of robust in vitro and in vivo assays. This section provides detailed methodologies for the key experiments commonly cited in antimalarial drug discovery.

In Vitro Antiplasmodial Activity Assay: SYBR Green I-based Method

This high-throughput assay measures parasite DNA replication as an indicator of parasite growth.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well black, clear-bottom microplates

-

Test compounds and standard antimalarial drugs (e.g., Chloroquine, Artemisinin)

-

SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye.

Procedure:

-

Drug Plating: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with standard antimalarials (positive control).

-

Parasite Seeding: Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 1% in complete culture medium. Add 100 µL of this suspension to each well of the drug-dosed plate.

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[7]

-

Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of the SYBR Green I lysis buffer to each well.[7]

-

Incubation: Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.[7]

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.[7]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay: MTT Method

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the test compounds.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2, L6)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear microplates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Addition: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, typically DMSO).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[12]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Antimalarial Efficacy: 4-Day Suppressive Test

This standard in vivo assay evaluates the ability of a test compound to inhibit parasite growth in a murine malaria model.

Materials:

-

Plasmodium berghei ANKA strain

-

Experimental mice (e.g., Swiss albino or ICR mice, 18-22g)[12]

-

Test compound and standard antimalarial drug (e.g., Chloroquine)

-

Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)[12]

-

Giemsa stain

-

Microscope with oil immersion objective

Procedure:

-

Parasite Inoculation (Day 0): Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10⁷ P. berghei-infected red blood cells.[2][12]

-

Drug Administration (Day 0 to Day 3): Two to four hours post-infection, administer the first dose of the test compound or vehicle control to the respective groups of mice (typically 5 mice per group) via the oral (p.o.) or subcutaneous (s.c.) route. Continue treatment once daily for four consecutive days.[2][12]

-

Parasitemia Determination (Day 4): On the fifth day, prepare thin blood smears from the tail vein of each mouse. Fix the smears with methanol (B129727) and stain with Giemsa.[12]

-

Microscopic Analysis: Determine the percentage of parasitemia by counting the number of parasitized red blood cells per 1000 total red blood cells under a microscope.[12]

-

Data Analysis: Calculate the percentage of parasitemia suppression for each dose compared to the vehicle control group. The ED50 and ED90 (the doses that produce 50% and 90% reduction in parasitemia, respectively) can be determined by performing a probit analysis of the dose-response data.[12]

Visualizing the Path to Discovery: Workflows and Pathways

Understanding the logical flow of experiments and the biological pathways targeted by novel scaffolds is crucial for efficient drug discovery. The following diagrams, generated using Graphviz (DOT language), illustrate key processes.

High-Throughput Screening (HTS) and Hit-to-Lead Workflow

This diagram outlines the typical workflow from initial screening of large compound libraries to the identification of lead candidates for further development.

Caption: A typical workflow for antimalarial drug discovery.

Targeting Novel Pathways: Phosphatidylinositol-4 Kinase (PI4K) Inhibition

Imidazopyrazines are a novel class of antimalarials that have been shown to target the lipid kinase PI4K, an essential enzyme for parasite development across multiple life stages.

Caption: Mechanism of action of Imidazopyrazines via PI4K inhibition.

Dual-Target Mechanism of Isocyanoterpenes

The synthetic compound MED6-189, inspired by marine natural products, exhibits a dual mode of action, targeting both the apicoplast and vesicular trafficking pathways, which may hinder the development of resistance.[10]

Caption: Dual-target mechanism of the antimalarial compound MED6-189.

References

- 1. researchgate.net [researchgate.net]

- 2. mmv.org [mmv.org]

- 3. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Four-day suppressive test [bio-protocol.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. med.nyu.edu [med.nyu.edu]

- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. merckmillipore.com [merckmillipore.com]

- 13. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Note: Synthesis of a Quinolonyl-Urea Analog as a Potential Antimalarial Agent

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including a number of historically significant antimalarial agents like chloroquine. Modifications of the quinolone ring system continue to be a promising strategy in the development of new therapeutics to combat drug-resistant strains of Plasmodium falciparum. This application note details a synthetic protocol for a representative quinolonyl-urea compound, designated here as "Antimalarial Agent 14," which belongs to a class of compounds that have shown potential antimalarial activity. The synthesis involves the construction of a 4-quinolone-3-carboxylic acid precursor, followed by a Curtius rearrangement to form a key isocyanate intermediate, which is subsequently converted to the target urea (B33335) derivative. This protocol is intended for researchers in drug discovery and medicinal chemistry.

Overall Reaction Scheme

The synthesis of Antimalarial Agent 14 is a multi-step process that begins with the formation of a 4-quinolone-3-carboxylic acid (a common precursor in quinolone chemistry). This precursor then undergoes a Curtius rearrangement, a reliable method for converting carboxylic acids to primary amines or their derivatives. In this protocol, the isocyanate intermediate from the rearrangement is trapped to form a symmetrical urea.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline-3-carboxylic Acid (Precursor)

This protocol is a general method for the synthesis of the quinolone carboxylic acid precursor, adapted from established methodologies.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Diphenyl ether

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and heating equipment

Procedure:

-

Step 1: Condensation. In a round-bottom flask, dissolve aniline (1.0 eq) in ethanol. Add ethyl acetoacetate (1.1 eq) dropwise while stirring. Heat the mixture to reflux for 4 hours.

-

Step 2: Cyclization. Remove the ethanol under reduced pressure. To the resulting residue, add diphenyl ether and heat the mixture to 250 °C for 30 minutes.

-

Step 3: Saponification. Cool the reaction mixture to room temperature and add a 10% aqueous solution of sodium hydroxide. Heat the mixture to 80 °C for 1 hour to saponify the ester.

-

Step 4: Precipitation. After cooling, carefully acidify the mixture with concentrated HCl to a pH of approximately 2-3. The product, 4-hydroxy-2-methylquinoline-3-carboxylic acid, will precipitate.

-

Step 5: Purification. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired precursor.

Protocol 2: Synthesis of Antimalarial Agent 14 (N,N'-bis(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)urea)

This protocol describes the conversion of the carboxylic acid precursor to the final urea compound via a Curtius rearrangement.[1][2][3]

Materials:

-

4-Hydroxy-2-methylquinoline-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Sodium azide (B81097) (NaN₃)

-

Anhydrous toluene (B28343) or dioxane

-

Water

-

Standard laboratory glassware with inert atmosphere capabilities

Procedure:

-

Step 1: Formation of Acyl Chloride. Suspend the 4-hydroxy-2-methylquinoline-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours under an inert atmosphere. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Step 2: Formation of Acyl Azide. Dissolve the crude acyl chloride in dry acetone and cool the solution to 0 °C in an ice bath. Add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10 °C. Stir the mixture for 1 hour at 0 °C.

-

Step 3: Curtius Rearrangement and Urea Formation. Carefully add the acyl azide solution to a flask containing refluxing anhydrous toluene. The acyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas. The isocyanate can then react with any residual water or with another isocyanate molecule upon workup to form the symmetrical urea. Reflux for 2-3 hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the azide peak and isocyanate peak).

-

Step 4: Isolation and Purification. Cool the reaction mixture. The urea product will precipitate. Collect the solid by filtration, wash with cold toluene and then water. The crude product can be recrystallized from a suitable solvent such as DMF/methanol to yield pure N,N'-bis(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)urea (Antimalarial Agent 14).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Antimalarial Agent 14 and its precursor. Yields and purity are representative and may vary based on reaction scale and optimization.

| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |

| 4-Hydroxy-2-methylquinoline-3-carboxylic acid | 203.19 | 75-85 | >95 | 270-275 |

| Antimalarial Agent 14 | 402.41 | 60-70 | >98 | >300 |

Visualizations

Synthesis Workflow for Antimalarial Agent 14

The following diagram illustrates the key steps in the synthesis of Antimalarial Agent 14.

Caption: Synthetic pathway for Antimalarial Agent 14 from aniline.

Logical Flow of the Curtius Rearrangement

This diagram outlines the mechanistic steps of the Curtius rearrangement as applied in this protocol.

Caption: Key transformations in the Curtius rearrangement pathway.

References

Application Notes and Protocols for In Vitro Testing of Novel Antimalarial Agents

Topic: In Vitro Parasite Culture Techniques for Antimalarial Agent Testing

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vitro cultivation of Plasmodium falciparum, the most virulent human malaria parasite, is a cornerstone of antimalarial drug discovery and development. First established by Trager and Jensen, this methodology allows for the continuous propagation of the parasite's asexual erythrocytic stages, providing a robust platform for screening and characterizing the efficacy of novel antimalarial compounds.[1][2] These application notes provide detailed protocols for the in vitro culture of P. falciparum, synchronization of parasite stages, and the subsequent testing of a hypothetical antimalarial agent, designated here as "Antimalarial Agent X," using common and reliable assay methods.

The primary objective of these protocols is to determine the 50% inhibitory concentration (IC50) of a test compound, which is the concentration at which a 50% reduction in parasite growth is observed compared to untreated controls. This is a critical parameter for assessing the potency of a potential antimalarial drug.

I. Continuous In Vitro Culture of Plasmodium falciparum

The continuous in vitro culture of P. falciparum provides the necessary parasite material for drug susceptibility testing. The method, adapted from Trager and Jensen, involves the cultivation of parasites in human erythrocytes in a defined medium and a specific gas environment.[3]

Materials:

-

P. falciparum strain (e.g., 3D7, W2, Dd2)

-

Human erythrocytes (blood group O+)

-

Complete Malaria Culture Medium (CMCM):

-

Gas mixture: 5% CO2, 5% O2, 90% N2[5]

-

Sterile culture flasks (25 cm²) or 6-well plates

-

Incubator at 37°C

Protocol:

-

Culture Initiation: Thaw cryopreserved parasite stocks according to standard laboratory procedures.

-

Culture Maintenance: Maintain parasite cultures at a 5% hematocrit in CMCM. The medium should be changed daily, and the parasitemia should be kept between 1-5%.

-

Monitoring Parasitemia: Prepare thin blood smears from the culture, stain with Giemsa, and determine the percentage of infected erythrocytes by light microscopy.

-

Splitting Cultures: When the parasitemia exceeds 5%, dilute the culture with fresh, uninfected erythrocytes and CMCM to bring the parasitemia back to a target of 0.5-1%.

II. Synchronization of Parasite Cultures

For many drug susceptibility assays, it is crucial to use synchronized parasite cultures, typically at the ring stage, to ensure uniform drug exposure across the parasite population.[6][7] The most common method for synchronization is sorbitol treatment, which selectively lyses erythrocytes infected with mature parasite stages (trophozoites and schizonts), leaving ring-stage parasites intact.[8][9]

Materials:

-

Asynchronous P. falciparum culture

-

5% (w/v) D-sorbitol solution, sterile

-

RPMI-1640 medium

Protocol:

-

Pellet the infected erythrocytes from the culture by centrifugation.

-

Resuspend the cell pellet in 5-10 volumes of the 5% sorbitol solution.

-

Incubate the suspension at 37°C for 10-15 minutes.

-

Centrifuge the suspension to pellet the intact erythrocytes (containing ring-stage parasites).

-

Wash the pellet twice with RPMI-1640 medium to remove the sorbitol and cellular debris.

-

Resuspend the synchronized ring-stage parasites in CMCM and return to culture. For a highly synchronized culture, this process can be repeated after 48 hours.

III. In Vitro Antimalarial Susceptibility Testing

Once a synchronized ring-stage culture is established, it can be used to assess the efficacy of "Antimalarial Agent X". The following are protocols for three widely used assays: the SYBR Green I-based fluorescence assay, the parasite lactate (B86563) dehydrogenase (pLDH) assay, and the histidine-rich protein II (HRP2) assay.

A. SYBR Green I-Based Fluorescence Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[10][11][12][13]

-

Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)

-

96-well black, clear-bottom microtiter plates

-

"Antimalarial Agent X" and control drugs (e.g., Chloroquine, Artemisinin) serially diluted

-

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100

-

SYBR Green I dye (10,000x stock in DMSO)

-

Add 100 µL of drug dilutions to the wells of a 96-well plate. Include drug-free wells for 100% growth control and wells with uninfected erythrocytes for background control.

-

Add 100 µL of the synchronized parasite culture to each well.

-

Incubate the plate for 72 hours in a modular incubation chamber at 37°C with the appropriate gas mixture.[14]

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

-

Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

B. Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of pLDH, an enzyme produced by viable parasites. The activity of pLDH is proportional to the number of viable parasites.[15][16][17][18]

-

Synchronized ring-stage P. falciparum culture

-

96-well microtiter plates

-

"Antimalarial Agent X" and control drugs

-

Malstat™ reagent

-

NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

-

Prepare drug-dosed plates and add parasite culture as described for the SYBR Green I assay.

-

Incubate for 72 hours.

-

Freeze-thaw the plate once to lyse the cells and release pLDH.

-

In a separate plate, add a substrate solution containing Malstat™ and NBT/PES.

-

Transfer a small volume of the lysate from the drug plate to the substrate plate.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Read the absorbance at approximately 650 nm using a microplate reader.

-

Calculate IC50 values as described previously.

C. Histidine-Rich Protein II (HRP2) Assay

This assay is based on the detection of HRP2, a protein secreted by P. falciparum, using an enzyme-linked immunosorbent assay (ELISA). The amount of HRP2 is proportional to parasite growth.[14]

-

Synchronized ring-stage P. falciparum culture

-

96-well microtiter plates

-

"Antimalarial Agent X" and control drugs

-

Commercially available HRP2 ELISA kit

-

Prepare drug-dosed plates and add parasite culture as described for the SYBR Green I assay.

-

Incubate for 72 hours.

-

Freeze-thaw the plate to lyse the cells.

-

Transfer the lysate to the HRP2 ELISA plate.

-

Follow the manufacturer's instructions for the ELISA procedure (typically involves incubation with capture and detection antibodies, washing steps, and addition of a substrate).

-

Read the absorbance at the wavelength specified by the kit manufacturer.

-

Calculate IC50 values as described previously.

IV. Data Presentation

Quantitative data from in vitro antimalarial testing should be summarized in clear and structured tables to allow for easy comparison of the potency of different compounds against various parasite strains.

Table 1: In Vitro Activity of Standard Antimalarial Drugs against Drug-Sensitive and Drug-Resistant P. falciparum Strains.

| Antimalarial Drug | 3D7 (Sensitive) IC50 (nM) | W2 (Chloroquine-Resistant) IC50 (nM) | Dd2 (Multidrug-Resistant) IC50 (nM) |

| Chloroquine | 10 - 30 | 200 - 500 | 300 - 600 |

| Artemisinin | 2 - 10 | 3 - 12 | 4 - 15 |

| Mefloquine | 5 - 20 | 30 - 80 | 40 - 100 |

| Lumefantrine | 15 - 40 | 20 - 50 | 25 - 60 |

| Piperaquine | 10 - 30 | 15 - 40 | 20 - 50 |

Note: The IC50 values presented are representative ranges from the literature and may vary between laboratories and specific assay conditions.[13][16][18][19]

Table 2: Hypothetical In Vitro Activity of Antimalarial Agent X.

| Antimalarial Agent | 3D7 (Sensitive) IC50 (nM) | W2 (Chloroquine-Resistant) IC50 (nM) | Dd2 (Multidrug-Resistant) IC50 (nM) |

| Agent X | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

V. Visualizations

Experimental Workflow

References

- 1. Mode of action and features of antimalarial drugs — MORU Tropical Health Network [tropmedres.ac]

- 2. Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scientists identify mechanism behind drug resistance in malaria parasite | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 4. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]

- 8. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. malariaworld.org [malariaworld.org]

- 11. mmv.org [mmv.org]

- 12. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]

- 16. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of the 50% Inhibitory Concentration (IC50) for Antimalarial Agent 14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of a novel compound, "Antimalarial agent 14," against the asexual blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. A detailed methodology for assessing cytotoxicity to establish a selectivity index is also included.

The emergence and spread of drug-resistant Plasmodium falciparum necessitate the continuous discovery and development of new antimalarial agents.[1][2] A critical early step in this process is the determination of a compound's potency and efficacy. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required to inhibit a biological process, such as parasite growth, by 50%.[1]

Two robust and widely used methods for determining the IC50 of antimalarial compounds against P. falciparum are the SYBR Green I-based fluorescence assay and the parasite Lactate (B86563) Dehydrogenase (pLDH) assay.[1][2] The SYBR Green I assay quantifies parasite proliferation by measuring the DNA content, while the pLDH assay measures the activity of a parasite-specific enzyme.[1][2][3][4]

Overall Workflow for Potency and Selectivity Testing

The process begins with the cultivation of malaria parasites, followed by parallel assays to determine the agent's efficacy against the parasite (IC50) and its toxicity to human cells (CC50). The ratio of these values provides the Selectivity Index (SI), a key indicator of the compound's therapeutic potential.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity (1993) | M. T. Makler | 788 Citations [scispace.com]

Application Notes and Protocols for Antimalarial Agent 14 in Treating Chloroquine-Resistant Malaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of chloroquine-resistant Plasmodium falciparum present a significant challenge to global malaria control efforts, necessitating the development of novel and effective therapeutic agents.[1][2] Antimalarial Agent 14 is a promising new chemical entity with potent activity against chloroquine-resistant strains of P. falciparum. These application notes provide a comprehensive overview of Agent 14, including its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

The precise mechanism of action of many antimalarial drugs is still under investigation, but several key pathways are targeted.[3][4] Chloroquine (B1663885), a 4-aminoquinoline, is known to interfere with the detoxification of heme in the parasite's digestive vacuole.[5] Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which reduces drug accumulation in the vacuole.[5]

Antimalarial Agent 14 is hypothesized to act through a multi-target mechanism that circumvents common resistance pathways. Its proposed signaling pathway involves the inhibition of hemozoin biocrystallization, a critical process for parasite survival, and the disruption of the parasite's mitochondrial electron transport chain.[6][7] This dual action is believed to contribute to its efficacy against chloroquine-resistant strains.

Caption: Proposed dual mechanism of action for Antimalarial Agent 14.

Quantitative Data Summary

The in vitro efficacy of Antimalarial Agent 14 has been evaluated against both chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum. The 50% inhibitory concentration (IC50) values were determined using a standardized [3H]-hypoxanthine incorporation assay.[5][8]

| P. falciparum Strain | Type | Agent 14 IC50 (nM) | Chloroquine IC50 (nM) |

| 3D7 | Chloroquine-Sensitive | 15 ± 2.5 | 20 ± 4.1 |

| Dd2 | Chloroquine-Resistant | 18 ± 3.1 | 250 ± 25.3 |

| K1 | Chloroquine-Resistant | 22 ± 4.5 | 310 ± 30.8 |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of Antimalarial Agent 14 against P. falciparum using the [3H]-hypoxanthine incorporation method.[9][10][11]

Materials:

-

P. falciparum cultures (e.g., 3D7, Dd2, K1 strains)

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.[9]

-

Antimalarial Agent 14 stock solution (in DMSO)

-

Chloroquine stock solution (in water)

-

[3H]-hypoxanthine

-

96-well microtiter plates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Cell harvester and scintillation counter

Procedure:

-

Synchronize parasite cultures to the ring stage.

-

Prepare a parasite culture with 2.5% hematocrit and 0.5% parasitemia.

-

Serially dilute Antimalarial Agent 14 and the control drug (chloroquine) in culture medium in a 96-well plate.

-

Add 200 µL of the parasite culture to each well.

-

Incubate the plates for 24 hours at 37°C in a controlled gas environment.

-

Add 25 µL of [3H]-hypoxanthine (0.5 µCi) to each well.

-

Incubate for an additional 24 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.

Caption: Workflow for the in vitro antiplasmodial activity assay.

In Vivo Efficacy Study in a Murine Model